molecular formula C25H20FN5O2 B2892771 3-(3-fluorophenyl)-5-oxo-N-(3-phenylpropyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031624-62-0

3-(3-fluorophenyl)-5-oxo-N-(3-phenylpropyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No. B2892771
CAS RN: 1031624-62-0
M. Wt: 441.466
InChI Key:
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Description

3-(3-fluorophenyl)-5-oxo-N-(3-phenylpropyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C25H20FN5O2 and its molecular weight is 441.466. The purity is usually 95%.
BenchChem offers high-quality 3-(3-fluorophenyl)-5-oxo-N-(3-phenylpropyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-fluorophenyl)-5-oxo-N-(3-phenylpropyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

This compound could be structurally related to triazoloquinazoline derivatives, which have been studied for their antibacterial properties. Such compounds have shown activity against both Gram-positive and Gram-negative bacteria . The presence of the fluorophenyl group might influence the compound’s ability to interact with bacterial enzymes or receptors, potentially enhancing its antibacterial efficacy.

Antiproliferative Effects

Compounds with similar structures have been evaluated for their antiproliferative activities against various human cancer cell lines . The triazoloquinazoline core, combined with the fluorophenyl and phenylpropyl substituents, could be investigated for its potential to inhibit the growth of cancer cells, contributing to cancer research and therapy development.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3-fluorophenyl)-5-oxo-N-(3-phenylpropyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide' involves the reaction of 3-fluorobenzaldehyde with ethyl acetoacetate to form 3-(3-fluorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-1-carboxylic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form 3-(3-fluorophenyl)-5-hydrazinyl-4,5-dihydro-1H-pyrazole-1-carboxylic acid ethyl ester. The final compound is obtained by reacting this intermediate with 3-phenylpropylamine and 8-chloro-1,2,3,4-tetrahydroquinazoline-5,6-dione in the presence of acetic acid.", "Starting Materials": [ "3-fluorobenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "3-phenylpropylamine", "8-chloro-1,2,3,4-tetrahydroquinazoline-5,6-dione", "acetic acid" ], "Reaction": [ "Step 1: Reaction of 3-fluorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 3-(3-fluorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-1-carboxylic acid ethyl ester.", "Step 2: Reaction of the intermediate obtained in step 1 with hydrazine hydrate in the presence of acetic acid to form 3-(3-fluorophenyl)-5-hydrazinyl-4,5-dihydro-1H-pyrazole-1-carboxylic acid ethyl ester.", "Step 3: Reaction of the intermediate obtained in step 2 with 3-phenylpropylamine and 8-chloro-1,2,3,4-tetrahydroquinazoline-5,6-dione in the presence of acetic acid to form the final compound, 3-(3-fluorophenyl)-5-oxo-N-(3-phenylpropyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide." ] }

CAS RN

1031624-62-0

Product Name

3-(3-fluorophenyl)-5-oxo-N-(3-phenylpropyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Molecular Formula

C25H20FN5O2

Molecular Weight

441.466

IUPAC Name

3-(3-fluorophenyl)-5-oxo-N-(3-phenylpropyl)-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C25H20FN5O2/c26-19-10-4-9-17(14-19)22-23-28-25(33)20-12-11-18(15-21(20)31(23)30-29-22)24(32)27-13-5-8-16-6-2-1-3-7-16/h1-4,6-7,9-12,14-15,30H,5,8,13H2,(H,27,32)

SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC(=CC=C5)F

solubility

not available

Origin of Product

United States

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